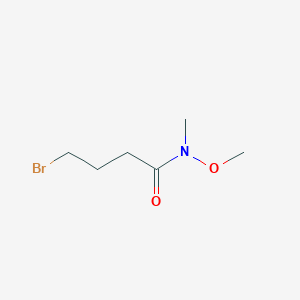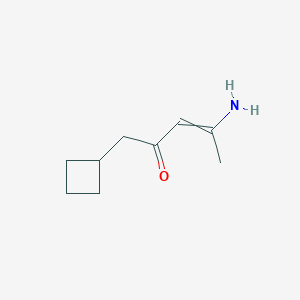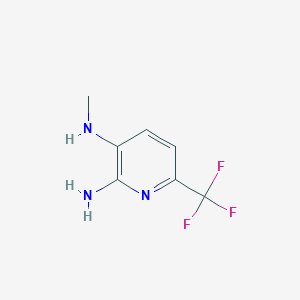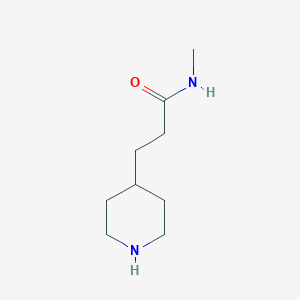
N-methyl-3-(piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(piperidin-4-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-4-yl)propanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with N-methylpropanamide under hydrogenation conditions using catalysts such as palladium on carbon . Another approach involves the cyclization of N-methyl-3-aminopropanamide with 1,4-dibromobutane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: N-methyl-3-(piperidin-4-yl)propanoic acid.
Reduction: N-methyl-3-(piperidin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-(piperidin-4-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and selectivity towards these targets are essential to understand its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: A precursor in the synthesis of N-methyl-3-(piperidin-4-yl)propanamide.
N-methyl-3-(piperidin-4-yl)propanoic acid: An oxidation product of the compound.
N-methyl-3-(piperidin-4-yl)propanol: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in drug development highlight its significance in medicinal chemistry .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-methyl-3-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)3-2-8-4-6-11-7-5-8/h8,11H,2-7H2,1H3,(H,10,12) |
InChI Key |
SATZAZDMXKOQJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
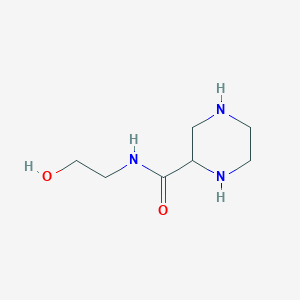
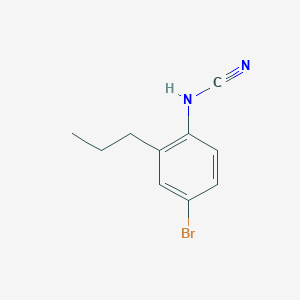
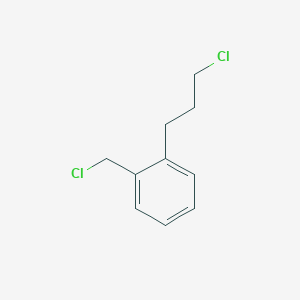

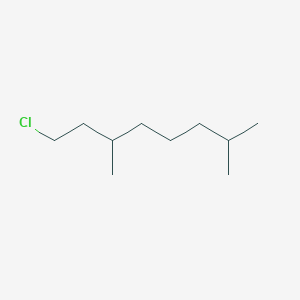
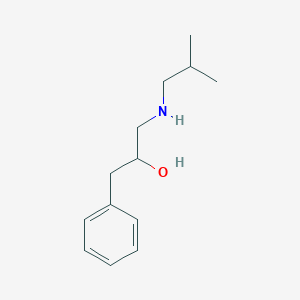
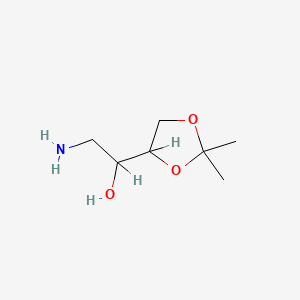
![[(E)-cinnamyl]-triphenyl-phosphonium chloride](/img/structure/B8704901.png)
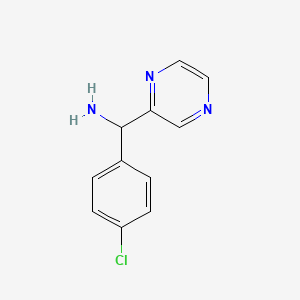
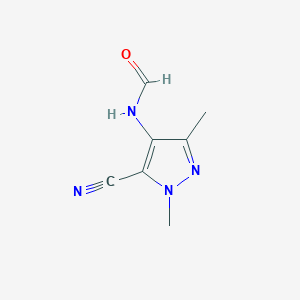
![4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8704923.png)
